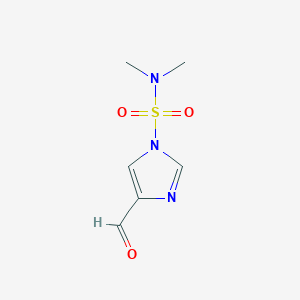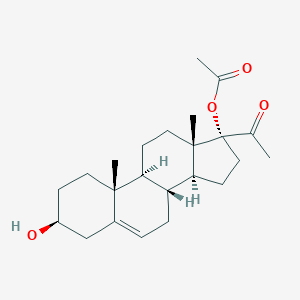![molecular formula C25H24ClNO4S2 B131830 (E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester CAS No. 131774-44-2](/img/structure/B131830.png)
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain several functional groups, including a carboxylic acid ester, a thioether, and a quinoline. Carboxylic acids are organic acids that contain a carboxyl group (−C(=O)−OH) attached to an R-group . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid ester group could impact the compound’s solubility, boiling point, and acidity .Aplicaciones Científicas De Investigación
Protective Effects in Alzheimer’s Disease
Caffeic acid and its derivatives, closely related in structure to the queried compound, have been shown to offer protective effects in the brain, including Alzheimer's disease, by providing antioxidant effects and specific anti-inflammatory mechanisms in the brain. Such compounds are explored for their therapeutic potential in neurodegenerative diseases (Habtemariam, 2017).
Environmental Persistence and Effects
Research on phenoxy herbicides, which share a similar structural motif with the queried compound, examines their sorption to soils, organic matter, and minerals, shedding light on their environmental fate and behavior. This research is crucial for understanding how such compounds, and potentially the queried molecule, might interact with and persist in the environment (Werner, Garratt, & Pigott, 2012).
Antimicrobial and Anticancer Applications
Compounds like cinnamic acid derivatives exhibit significant medicinal interest due to their broad pharmacological effects, including antimicrobial and anticancer properties. These activities suggest that the compound could be researched for similar therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
The impact of carboxylic acids on microbial organisms in bioprocessing applications highlights the importance of understanding the inhibitory effects of such compounds on biocatalysts. This area of research is relevant for the development and optimization of biotechnological processes involving carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFCFISWSRFDG-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

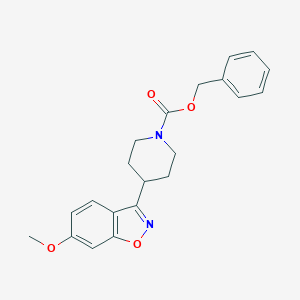
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
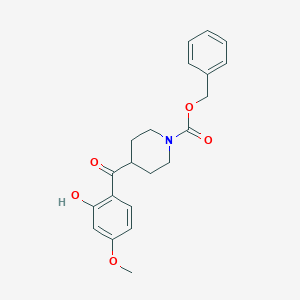
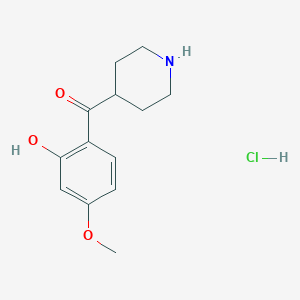
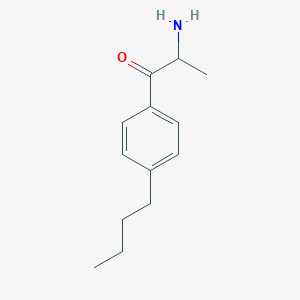
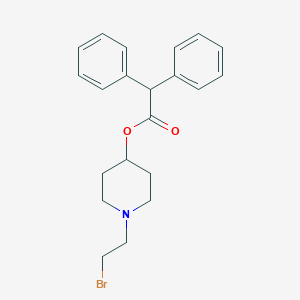
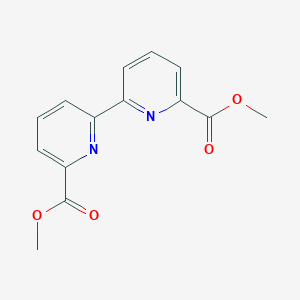
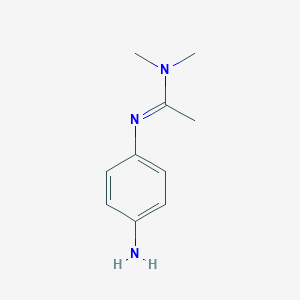
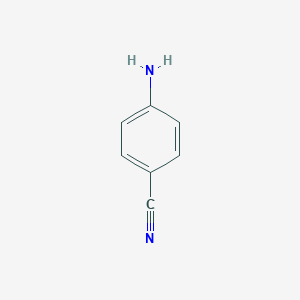
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
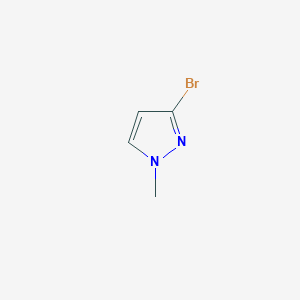
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
